

Naquotinib clinical trial phase 1 results

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Compound Focus: Naquotinib

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Phase 1 Clinical Trial Data Summary

Table 1: Study Design and Patient Demographics [1]

Aspect	Details
ClinicalTrials.gov Identifier	NCT02113813
Study Design	Multicohort, phase I dose escalation
Patient Population	NSCLC with disease progression after prior EGFR TKI therapy
Cohorts	Dose escalation (n=36), response-expansion (n=36), RP2D (n=19), food-effect (n=19)
Doses Tested	25 mg to 500 mg, once daily
Primary Endpoints	Safety and tolerability
Secondary Endpoints	Determine Recommended Phase 2 Dose (RP2D), pharmacokinetic profile, preliminary antitumor activity

Table 2: Key Efficacy Results [1]

Outcome Measure	Result in EGFR T790M+ Patients (n=88)
Objective Response Rate (ORR)	30.7% (27/88 patients)
95% Confidence Interval for ORR	19.5% - 44.5%
Median Progression-Free Survival (mPFS)	6.8 months
95% Confidence Interval for mPFS	5.5 - 10.1 months

Table 3: Safety and Tolerability Profile [1]

Category	Findings
Most Common Treatment-Emergent Adverse Events (AEs)	Diarrhea, nausea, fatigue, constipation, vomiting, hyponatremia
Recommended Phase 2 Dose (RP2D)	300 mg, once daily

Experimental Protocol and Methodology

The Phase I, dose-escalation study was designed to evaluate the safety, tolerability, and pharmacokinetics of oral ASP8273 in patients with EGFR-mutant non-small cell lung cancer (NSCLC) [1].

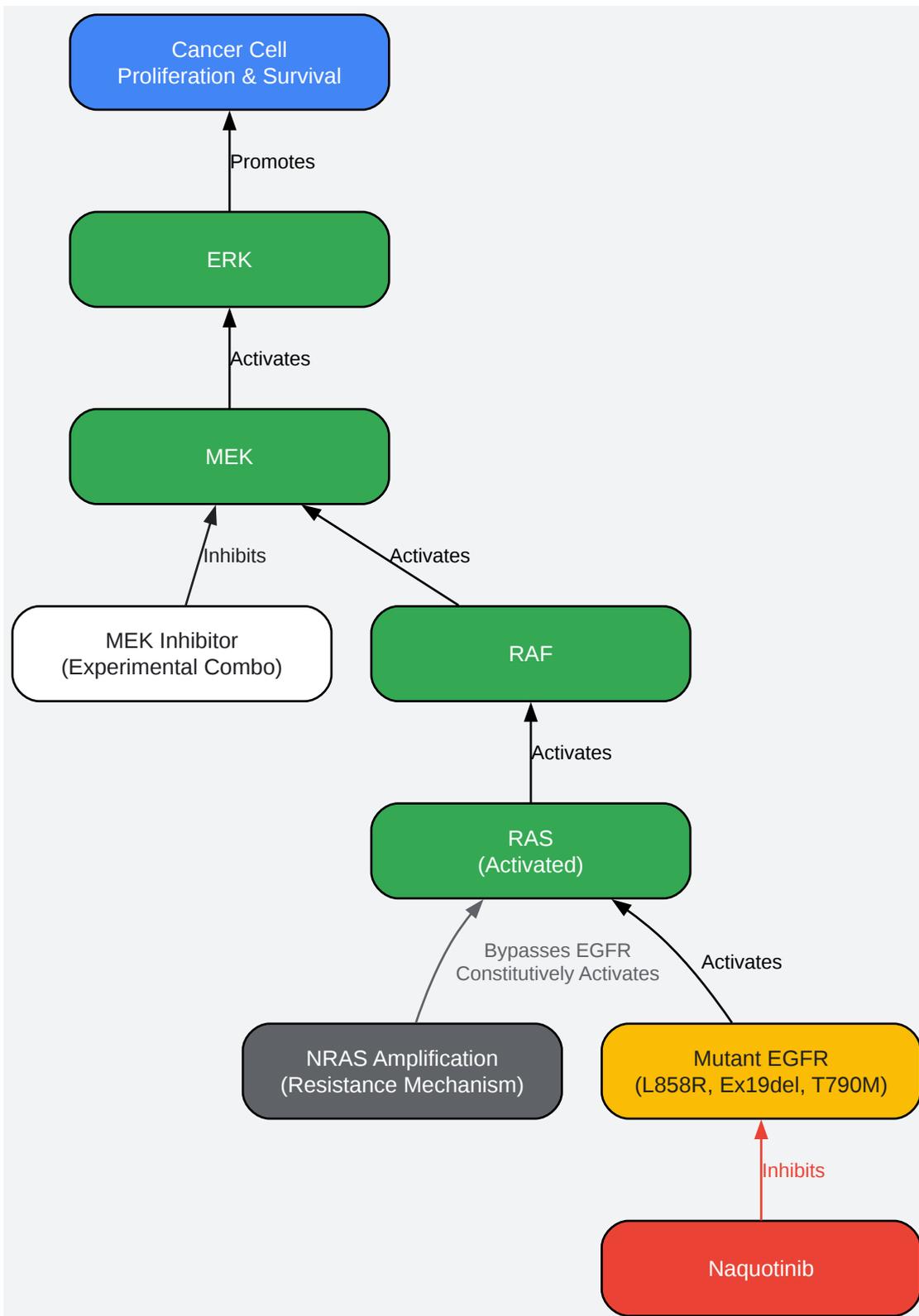
- Patient Population:** The trial enrolled 110 adults with histologically confirmed, locally advanced or metastatic NSCLC who had progressed after prior EGFR tyrosine kinase inhibitor (TKI) therapy. Most patients were required to have tumors with the acquired **EGFR T790M mutation**, except for the initial dose-escalation cohort [1].
- Dosing and Administration:** ASP8273 was administered orally once daily. The study featured a dose-escalation phase (25-500 mg) to determine the maximum tolerated dose and the recommended phase 2 dose (RP2D). This was followed by expansion cohorts where patients received the RP2D of 300 mg [1].
- Pharmacokinetic Analysis:** Plasma concentrations of ASP8273 were measured to analyze its pharmacokinetic profile, including how the body absorbs, distributes, metabolizes, and excretes the drug [1].
- Biomarker Analysis (Exploratory Endpoint):** The study investigated the use of **circulating free DNA (cfDNA)** from blood samples as a biomarker. Researchers monitored the levels of EGFR

activating mutations and the T790M mutation in cfDNA throughout the treatment cycle [1].

Mechanisms of Action and Resistance

Naquotinib was developed as a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary mechanism is the **irreversible inhibition of mutant EGFR**, including both the original activating mutations (like exon 19 deletions) and the acquired T790M resistance mutation, while sparing the wild-type EGFR to reduce side effects [2] [1].

Research into resistance mechanisms has revealed that, similar to other EGFR TKIs, tumors can develop resistance to **Naquotinib**. One identified pathway involves the activation of alternative signaling cascades that bypass the inhibited EGFR. The following diagram illustrates the key signaling pathway targeted by **Naquotinib** and a major identified resistance mechanism.



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*Diagram 1: **Naquotinib** inhibits mutant EGFR signaling, but NRAS amplification can reactivate the pathway, a resistance potentially overcome by adding a MEK inhibitor [3].*

Preclinical studies established that **NRAS or MET amplification** can serve as an acquired resistance mechanism to **Naquotinib** [3]. The diagram shows how NRAS amplification reactivates the downstream MAPK signaling pathway (RAF-MEK-ERK), bypassing the blocked EGFR. This finding suggests a potential combination strategy: using a MEK inhibitor alongside **Naquotinib** to overcome this specific form of resistance [3].

Research Context and Status

- **Discontinued Development:** Despite promising phase 1 and 2 results, the clinical development of **Naquotinib** was discontinued, and the drug was never approved for commercial use [4].
- **Later-Stage Trial:** A subsequent Phase 3 clinical trial (NCT02588261) was initiated but ultimately terminated, likely due to the overall discontinuation of the development program [4].
- **Formulation Study:** A later Phase 1 study (NCT03082300) compared the bioequivalence of tablet versus capsule formulations of ASP8273 in patients with NSCLC. This study was also terminated, consistent with the drug's discontinued status [5].

The data from the **Naquotinib** phase 1 trial contributed to the broader understanding of third-generation EGFR inhibitors. While **Naquotinib** itself did not reach the market, its research helped illuminate resistance mechanisms that remain relevant for other drugs in this class, such as Osimertinib [2] [3].

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